molecular formula C19H16ClN3O2 B1436951 Fenbuconazole-lactone B RH-9130 CAS No. 146887-38-9

Fenbuconazole-lactone B RH-9130

Cat. No. B1436951
CAS RN: 146887-38-9
M. Wt: 353.8 g/mol
InChI Key: MHNWNPDHEYZMGW-PKOBYXMFSA-N
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Description

Fenbuconazole-lactone B RH-9130 is a synthetic fungicide that has been used for decades in the agricultural and horticultural industries. It is a broad-spectrum fungicide, meaning it is effective against a wide range of fungi, including rust, mildews, and blights. Recent studies have shown that this fungicide has potential applications in scientific research and laboratory experiments.

Scientific Research Applications

Environmental Behavior and Degradation

Fenbuconazole and its metabolites, including RH-9130, undergo enantioselective degradation in soils, with their concentrations and degradation rates varying under aerobic and anaerobic conditions. This selective degradation impacts the environmental fate of fenbuconazole and its chiral metabolites. The study highlights the necessity of considering enantioselectivity in environmental risk assessments of chiral pesticides like fenbuconazole (Li et al., 2012).

Impact on Development and Cardiac Function in Zebrafish

Exposure to fenbuconazole, including its metabolite RH-9130, at specific concentrations has been found to significantly impact the development and cardiac functioning in zebrafish embryos. This suggests potential toxic effects on embryonic development, which could be crucial for evaluating the environmental and health risks of fenbuconazole applications (Wu et al., 2018).

Enantioselective Accumulation and Metabolism in Lizards

The study on lizards exposed to fenbuconazole revealed enantioselective accumulation, elimination, and metabolism of the fungicide and its metabolites, including RH-9130. This research indicates species-specific biotransformation pathways and differential toxicokinetic behaviors of fenbuconazole enantiomers, suggesting the importance of considering enantiomeric forms in ecological risk assessments (Hao et al., 2021).

Supercritical Fluid Chromatography Analysis

A novel method using supercritical fluid chromatography-tandem mass spectrometry (SFC-MS/MS) has been developed for the rapid and robust detection of fenbuconazole and its chiral metabolites, including RH-9130, in various agricultural products and soil. This method provides a more efficient approach for monitoring the residues of fenbuconazole and its metabolites in food and environmental samples, contributing to food safety and environmental protection (Tao et al., 2018).

properties

IUPAC Name

(3S,5S)-5-(4-chlorophenyl)-3-phenyl-3-(1,2,4-triazol-1-ylmethyl)oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2/c20-16-8-6-14(7-9-16)17-10-19(18(24)25-17,11-23-13-21-12-22-23)15-4-2-1-3-5-15/h1-9,12-13,17H,10-11H2/t17-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNWNPDHEYZMGW-PKOBYXMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)C1(CN2C=NC=N2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OC(=O)[C@]1(CN2C=NC=N2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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